molecular formula C20H13BrN2OS B2606622 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide CAS No. 307326-15-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide

Cat. No.: B2606622
CAS No.: 307326-15-4
M. Wt: 409.3
InChI Key: YTBUAYBIAXUWFM-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step synthetic routes, including cyclization reactions, condensation reactions, and functional group transformations. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. Additionally, it can bind to receptors and modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide is unique compared to other benzothiazole derivatives due to the presence of the bromobenzamide moiety. This structural feature enhances its biological activity and selectivity for certain targets. Similar compounds include:

These compounds share the benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBUAYBIAXUWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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